molecular formula C14H16ClN3 B12177240 6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine

6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine

Cat. No.: B12177240
M. Wt: 261.75 g/mol
InChI Key: FACPIVBMQXEDRE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound features a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyridazine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the 2-Methylpropyl Group: This step may involve alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic ring.

    Reduction: Reduction reactions could target the aromatic ring or any functional groups present.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3-amine: Lacks the 4-chlorophenyl and 2-methylpropyl groups.

    6-(4-Methylphenyl)pyridazin-3-amine: Contains a methyl group instead of a chlorine atom.

    6-(4-Chlorophenyl)pyridazin-3-amine: Lacks the 2-methylpropyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered binding affinity, and specific reactivity patterns.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2-methylpropyl)pyridazin-3-amine

InChI

InChI=1S/C14H16ClN3/c1-10(2)9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3,(H,16,18)

InChI Key

FACPIVBMQXEDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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